diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate
Description
The compound diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a multifunctional heterocyclic molecule featuring:
- A thieno[2,3-d]pyrimidinone core with a 4-oxo-3,4-dihydro scaffold.
- A 3-allyl substituent and a 5-methylfuran-2-yl group on the pyrimidinone ring.
- A thioacetamido linker connecting the pyrimidinone to a diethyl isophthalate moiety.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
diethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O7S2/c1-5-10-31-25(33)23-20(21-9-8-16(4)38-21)14-39-24(23)30-28(31)40-15-22(32)29-19-12-17(26(34)36-6-2)11-18(13-19)27(35)37-7-3/h5,8-9,11-14H,1,6-7,10,15H2,2-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDRKPASVYCQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Amino-5-(5-Methylfuran-2-yl)Thiophene-3-Carbonitrile
A mixture of 5-methylfuran-2-yl methyl ketone (10 mmol), malononitrile (12 mmol), and sulfur powder (10 mmol) in ethanol (50 mL) was stirred with triethylamine (2 mL) at room temperature for 24 hours. The product precipitated as a yellow solid, filtered, and recrystallized from ethanol to yield 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carbonitrile (1 ) in 78% yield.
Key Characterization Data for Compound 1
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
Compound 1 (5 mmol) was refluxed with urea (15 mmol) in acetic acid (30 mL) for 6 hours. The reaction mixture was cooled, poured into ice water, and neutralized with NaHCO3. The precipitate was filtered and dried to afford 5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (2 ) in 65% yield.
Key Characterization Data for Compound 2
-
1H NMR (400 MHz, DMSO-d6) : δ 12.15 (s, 1H, NH), 8.02 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.1 Hz, 1H, furan-H), 6.88 (d, J = 3.1 Hz, 1H, furan-H), 2.51 (s, 3H, CH3).
Functionalization of the Thieno[2,3-d]Pyrimidin-4-One Core
Allylation at N3
Compound 2 (3 mmol) was treated with allyl bromide (4.5 mmol) and K2CO3 (6 mmol) in DMF (20 mL) at 80°C for 4 hours. The mixture was filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (3 ) in 82% yield.
Key Characterization Data for Compound 3
Introduction of the Thiol Group at C2
Compound 3 (2 mmol) was brominated using N-bromosuccinimide (2.2 mmol) in DMF (10 mL) at 0°C for 1 hour. The intermediate 2-bromo derivative was treated with NaSH (3 mmol) in ethanol (15 mL) at 50°C for 2 hours, yielding 3-allyl-5-(5-methylfuran-2-yl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (4 ) in 70% yield.
Key Characterization Data for Compound 4
-
1H NMR (400 MHz, CDCl3) : δ 8.10 (s, 1H, pyrimidine-H), 7.25 (d, J = 3.1 Hz, 1H, furan-H), 6.70 (d, J = 3.1 Hz, 1H, furan-H), 6.00–5.85 (m, 1H, CH2CHCH2), 5.35 (d, J = 17.1 Hz, 1H, CH2CHCH2), 5.20 (d, J = 10.3 Hz, 1H, CH2CHCH2), 4.80 (d, J = 5.5 Hz, 2H, NCH2), 2.48 (s, 3H, CH3), 1.95 (s, 1H, SH).
Synthesis of Diethyl 5-Aminoisophthalate
Nitration and Esterification of Isophthalic Acid
Isophthalic acid (10 mmol) was nitrated with fuming HNO3 (30 mL) and H2SO4 (15 mL) at 0°C, yielding 5-nitroisophthalic acid. The product was esterified with ethanol (50 mL) and H2SO4 (2 mL) under reflux for 12 hours, affording diethyl 5-nitroisophthalate (5 ) in 85% yield.
Reduction to the Amine
Compound 5 (5 mmol) was hydrogenated over 10% Pd/C (100 mg) in ethanol (30 mL) at 50 psi H2 for 6 hours. Filtration and concentration yielded diethyl 5-aminoisophthalate (6 ) in 90% yield.
Key Characterization Data for Compound 6
-
1H NMR (400 MHz, CDCl3) : δ 8.25 (s, 1H, Ar-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 6.60 (s, 2H, NH2), 4.40 (q, J = 7.1 Hz, 4H, OCH2), 1.40 (t, J = 7.1 Hz, 6H, CH3).
Formation of the Thioacetamido Bridge
Synthesis of Bromoacetamide Intermediate
Compound 6 (2 mmol) was reacted with bromoacetyl bromide (2.4 mmol) and triethylamine (4 mmol) in dichloromethane (20 mL) at 0°C for 2 hours. The mixture was washed with water, dried, and concentrated to yield diethyl 5-(2-bromoacetamido)isophthalate (7 ) in 88% yield.
Key Characterization Data for Compound 7
Coupling of Thiol and Bromoacetamide
Compound 4 (1 mmol) and 7 (1.2 mmol) were stirred with K2CO3 (2 mmol) in DMF (15 mL) at 60°C for 4 hours. The mixture was poured into water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 2:1) to yield the target compound (8 ) in 75% yield.
Key Characterization Data for Compound 8
-
1H NMR (400 MHz, CDCl3) : δ 8.35 (s, 1H, Ar-H), 8.15 (d, J = 8.0 Hz, 2H, Ar-H), 8.05 (s, 1H, pyrimidine-H), 7.30 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 6.05–5.90 (m, 1H, CH2CHCH2), 5.40 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.25 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.85 (d, J = 5.6 Hz, 2H, NCH2), 4.40 (q, J = 7.1 Hz, 4H, OCH2), 3.80 (s, 2H, SCH2), 2.50 (s, 3H, CH3), 1.40 (t, J = 7.1 Hz, 6H, CH3).
Optimization and Yield Analysis
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
Scientific Research Applications
Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs identified in the evidence include:
2-((5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenyl-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)-N-(Naphthalen-1-yl)Acetamide
- Core structure: Shares the thieno[2,3-d]pyrimidinone scaffold and 5-methylfuran substituent.
- Differences :
- Substitution at the 3-position: Phenyl group instead of allyl.
- Acetamido linker terminates in a naphthalen-1-yl group rather than diethyl isophthalate.
- Molecular formula : C₂₉H₂₁N₃O₃S₂; Molar mass : 523.63 g/mol; Predicted density : 1.38 g/cm³; pKa : 13.13 .
Di-[2-(3-Alkyl/Aryl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl)-Azomethinephenyl] Isophtalates
Physicochemical and Functional Comparisons
Table 1: Key Properties of the Target Compound and Analogs
Substituent Effects on Properties
- Allyl vs. Phenyl at 3-Position: Allyl may enhance reactivity (e.g., for further functionalization via alkene chemistry) but reduce steric bulk compared to phenyl.
- Diethyl Isophthalate vs. Naphthyl :
- Isophthalate esters improve solubility in polar solvents, aiding bioavailability.
- Naphthyl groups enhance lipophilicity, favoring membrane penetration but limiting aqueous solubility .
Biological Activity
Diethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a complex organic compound that has garnered interest due to its potential biological activities. The intricate structure of this compound suggests a range of possible interactions with biological systems, which may lead to therapeutic applications.
Chemical Structure
The compound features several functional groups that are pivotal for its biological activity:
- Thieno[2,3-d]pyrimidine core : Known for various pharmacological effects.
- Allyl and furan substituents : These groups may contribute to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited but promising. Preliminary studies suggest potential antiparasitic and anticancer properties. Below is a summary of the findings related to its biological activities.
Antiparasitic Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit moderate activity against various parasites. For example:
- In vitro tests showed that certain derivatives had an IC50 value of approximately 91.1 µM against Leishmania amazonensis, indicating potential efficacy in treating leishmaniasis .
Anticancer Activity
The structural components of the compound suggest it may also possess anticancer properties. Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis.
- Inhibition of cell migration and invasion.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antiparasitic | Leishmania amazonensis | 91.1 | |
| Anticancer | Various cancer cell lines | TBD | TBD |
Detailed Research Findings
- Antiparasitic Mechanism : The mechanism by which the compound exerts its antiparasitic effects may involve interference with key metabolic pathways in Leishmania species. This could include inhibition of enzyme activity critical for parasite survival.
- Cytotoxicity Assessment : While specific cytotoxicity data for this compound is not available, related compounds have shown varying degrees of cytotoxicity against mammalian cells, suggesting a need for further investigation into the safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
